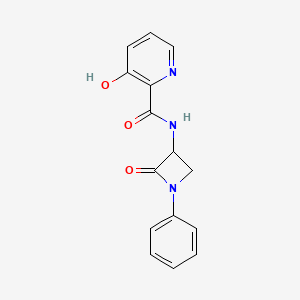![molecular formula C12H9N3O3 B2792878 N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide CAS No. 1286727-34-1](/img/structure/B2792878.png)
N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is related to a series of compounds that have shown potent activity against various cancer cell lines .
Synthesis Analysis
The synthesis of related compounds often involves condensation methods and cross-coupling reactions . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles were synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of “this compound” and related compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were also analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” and related compounds typically involve condensation and cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and related compounds can be predicted using in silico tools . These tools can provide information on various molecular descriptors and predict ADME properties, BBB penetration, and solubility .作用機序
Target of Action
Related compounds with a similar structure, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines . These compounds have been designed based on the activity of indoles against cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide may interact with its targets in a similar manner, leading to changes in cell cycle progression and cell survival.
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide may affect similar pathways, leading to downstream effects on cell division and survival.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide may have similar effects.
実験室実験の利点と制限
N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide has several advantages for lab experiments such as its high potency, low toxicity, and easy synthesis. This compound is also stable under various pH and temperature conditions, making it suitable for various biological assays. However, this compound has some limitations such as its poor solubility in water, which can affect its bioavailability and efficacy. Additionally, this compound can interact with other molecules in biological systems, which can affect its specificity and selectivity.
将来の方向性
N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide has shown promising results in various scientific research applications, and there are several future directions that can be explored. One potential direction is the development of this compound analogs with improved solubility and bioavailability. Another direction is the investigation of this compound's effects on other signaling pathways and enzymes. Additionally, this compound's potential as a drug candidate for various diseases such as cancer, inflammation, and neurodegeneration can be further explored using preclinical and clinical studies.
Conclusion
In conclusion, this compound, or this compound, is a small molecule compound that has shown potential in various scientific research applications. This compound's unique structure and properties make it a promising candidate for cancer therapy, anti-inflammatory therapy, and neuroprotection. The synthesis of this compound involves a multi-step process, and its mechanism of action involves the inhibition of various signaling pathways and enzymes. This compound has various biochemical and physiological effects on cells and tissues, and its advantages and limitations for lab experiments should be considered. Finally, there are several future directions that can be explored to further understand and utilize the potential of this compound in scientific research.
合成法
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide involves a multi-step process that includes the reaction of 2-aminopyrimidine with benzo[d][1,3]dioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction results in the formation of this compound, which can be purified using various methods such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide has shown potential in various scientific research applications such as cancer therapy, anti-inflammatory therapy, and neuroprotection. Studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to protect neurons from oxidative stress and neurotoxicity.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-12(11-13-4-1-5-14-11)15-8-2-3-9-10(6-8)18-7-17-9/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLOGECKZJDMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

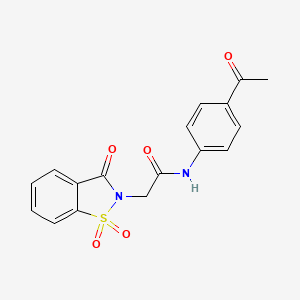
![2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2792796.png)
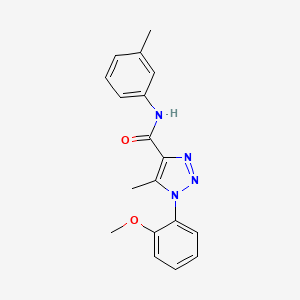

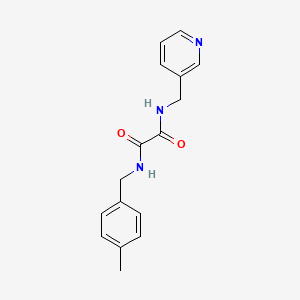
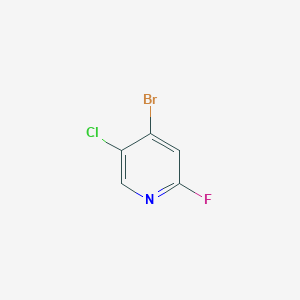
![7-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B2792808.png)
![(3,5-Dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2792809.png)
![N1-(pyridin-3-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2792810.png)
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792811.png)

![6-chloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B2792816.png)
